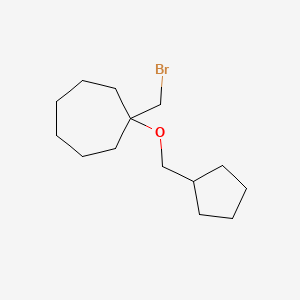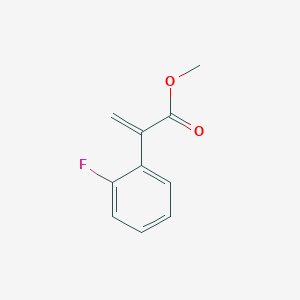
Methyl 2-(2-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-fluorophenyl)acrylate: is an organic compound with the molecular formula C10H9FO2 It is an ester derived from 2-fluorophenylacrylic acid and methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-fluorophenyl)acrylate typically involves the esterification of 2-fluorophenylacrylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-Fluorophenylacrylic acid+MethanolAcid CatalystMethyl 2-(2-fluorophenyl)acrylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: 2-Fluorophenylacrylic acid or other oxidized derivatives.
Reduction: Methyl 2-(2-fluorophenyl)propanol or similar reduced compounds.
Substitution: Various substituted phenylacrylate derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(2-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of polymers and materials with specific properties, such as improved thermal stability or mechanical strength.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-fluorophenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways involved would depend on the nature of the derivative and its intended use.
Comparación Con Compuestos Similares
Methyl 2-fluoroacrylate: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
Methyl 2-(2-chlorophenyl)acrylate: Similar structure with a chlorine atom instead of fluorine, which can affect its chemical properties and reactivity.
Methyl 2-(2-bromophenyl)acrylate:
Uniqueness: Methyl 2-(2-fluorophenyl)acrylate is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and the development of novel materials and pharmaceuticals.
Propiedades
IUPAC Name |
methyl 2-(2-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXCXVWJPMEOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
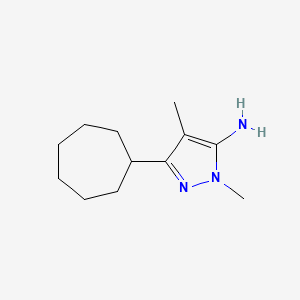
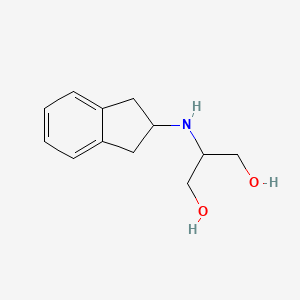

![Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13637803.png)
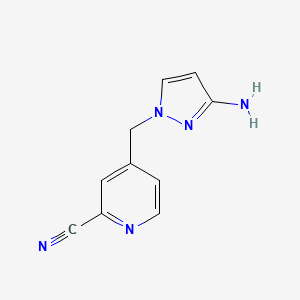
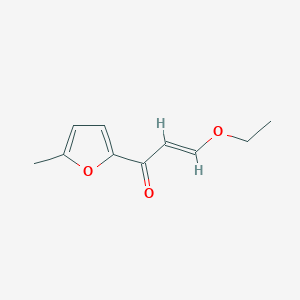
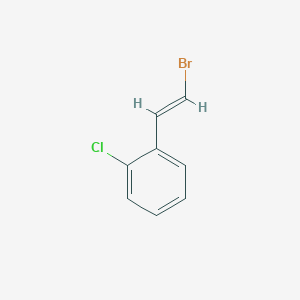
![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)

![4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13637857.png)

